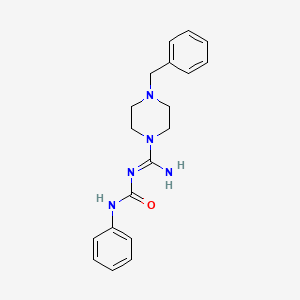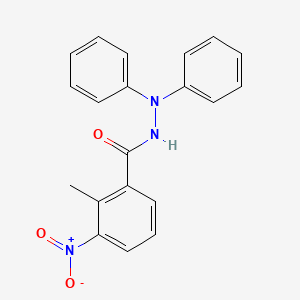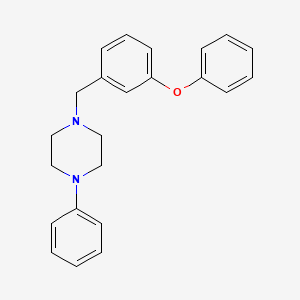
N-(3-fluorophenyl)-5-(2-nitrophenyl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-fluorophenyl)-5-(2-nitrophenyl)-2-furamide, commonly known as FNPAF, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. FNPAF belongs to the class of furan-based compounds and is primarily used as a pharmacological tool to study the function of certain receptors in the brain.
Mecanismo De Acción
The exact mechanism of action of FNPAF is not fully understood. However, it is known to bind to the sigma-1 receptor and the NMDA receptor and modulate their activity. FNPAF has been shown to enhance the activity of the sigma-1 receptor and inhibit the activity of the NMDA receptor. This modulation of receptor activity can lead to changes in neuronal signaling and may have implications for various physiological and pathological processes.
Biochemical and Physiological Effects
FNPAF has been shown to have various biochemical and physiological effects. It has been shown to enhance the release of certain neurotransmitters, such as dopamine and acetylcholine, in the brain. It has also been shown to modulate the activity of certain ion channels, such as the voltage-gated sodium channel and the calcium channel. These effects can lead to changes in neuronal signaling and may have implications for various physiological and pathological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FNPAF has several advantages as a pharmacological tool for scientific research. It is highly selective for the sigma-1 receptor and the NMDA receptor and does not interact with other receptors in the brain. It is also stable and can be easily synthesized in large quantities. However, there are also limitations to its use. FNPAF has poor solubility in water, which can make it difficult to administer in certain experiments. It also has a short half-life in vivo, which can limit its effectiveness in certain experiments.
Direcciones Futuras
There are several future directions for research on FNPAF. One area of interest is the role of the sigma-1 receptor in various physiological and pathological processes. FNPAF can be used to investigate the function of this receptor and its potential as a therapeutic target. Another area of interest is the role of the NMDA receptor in synaptic plasticity and learning and memory processes. FNPAF can be used to investigate the physiological and pathological roles of this receptor and its potential as a therapeutic target. Additionally, there is potential for the development of new analogs of FNPAF with improved solubility and pharmacokinetic properties for use in scientific research.
Métodos De Síntesis
The synthesis of FNPAF involves a multi-step process that starts with the reaction between 3-fluorobenzaldehyde and 2-nitrobenzaldehyde in the presence of a base, such as potassium hydroxide. This reaction results in the formation of 3-fluoro-5-nitrobenzaldehyde, which is then converted to the corresponding furan by reacting with furfurylamine in the presence of a catalyst, such as trifluoroacetic acid. The final step involves the reaction of the furan intermediate with an amine, such as 2-aminopyridine, to yield FNPAF.
Aplicaciones Científicas De Investigación
FNPAF is primarily used as a pharmacological tool to study the function of certain receptors in the brain, such as the sigma-1 receptor and the N-methyl-D-aspartate (NMDA) receptor. The sigma-1 receptor is involved in various physiological processes, including pain perception, learning, and memory. The NMDA receptor is a subtype of glutamate receptor that plays a critical role in synaptic plasticity and learning and memory processes. FNPAF has been shown to modulate the activity of these receptors and can be used to investigate their physiological and pathological roles.
Propiedades
IUPAC Name |
N-(3-fluorophenyl)-5-(2-nitrophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FN2O4/c18-11-4-3-5-12(10-11)19-17(21)16-9-8-15(24-16)13-6-1-2-7-14(13)20(22)23/h1-10H,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHYQUGVSOQOSMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)NC3=CC(=CC=C3)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-5-(2-nitrophenyl)furan-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methylphenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5717486.png)
![8-methyl-2-(4-morpholinyl)-7,8-dihydroimidazo[1,2-a][1,3,5]triazin-4(6H)-one](/img/structure/B5717499.png)
![N'-[(4-chlorobenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5717502.png)





![methyl 3-{[3-(4-nitrophenyl)acryloyl]amino}-2-thiophenecarboxylate](/img/structure/B5717542.png)
![1-[(5-chloro-2-thienyl)sulfonyl]-4-(3-pyridinylcarbonyl)piperazine](/img/structure/B5717544.png)
![4-chloro-N-{[(2,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5717550.png)

![{2-[(2-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5717558.png)
